molecular formula C25H21N3O3S B11471356 (3-Amino-6-benzyl-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridin-2-yl)(1,3-benzodioxol-5-yl)methanone

(3-Amino-6-benzyl-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridin-2-yl)(1,3-benzodioxol-5-yl)methanone

Cat. No.: B11471356
M. Wt: 443.5 g/mol
InChI Key: XICANLFJRJHXNX-UHFFFAOYSA-N
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Description

2-(2H-1,3-Benzodioxole-5-carbonyl)-6-benzyl-5H,6H,7H,8H-thieno[2,3-b]1,6-naphthyridin-3-amine is a complex organic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. This compound features a unique structure combining benzodioxole, benzyl, and thieno-naphthyridine moieties, which contribute to its diverse chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2H-1,3-benzodioxole-5-carbonyl)-6-benzyl-5H,6H,7H,8H-thieno[2,3-b]1,6-naphthyridin-3-amine typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Benzodioxole Moiety: This step involves the cyclization of catechol derivatives with formaldehyde to form the benzodioxole ring.

    Introduction of the Benzyl Group: The benzyl group can be introduced through a Friedel-Crafts alkylation reaction using benzyl chloride and a Lewis acid catalyst.

    Construction of the Thieno-Naphthyridine Core: This step involves the cyclization of appropriate precursors under high-temperature conditions, often using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

2-(2H-1,3-Benzodioxole-5-carbonyl)-6-benzyl-5H,6H,7H,8H-thieno[2,3-b]1,6-naphthyridin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide or potassium cyanide in polar solvents.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2-(2H-1,3-benzodioxole-5-carbonyl)-6-benzyl-5H,6H,7H,8H-thieno[2,3-b]1,6-naphthyridin-3-amine involves its interaction with molecular targets such as enzymes and receptors. For instance, it may act as an inhibitor of cyclooxygenase (COX) enzymes, thereby reducing the production of pro-inflammatory prostaglandins . The compound’s structure allows it to fit into the active sites of these enzymes, blocking their activity and exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2H-1,3-Benzodioxole-5-carbonyl)-6-benzyl-5H,6H,7H,8H-thieno[2,3-b]1,6-naphthyridin-3-amine is unique due to its combination of benzodioxole, benzyl, and thieno-naphthyridine moieties, which confer distinct chemical and biological properties. This unique structure allows for diverse interactions with biological targets, making it a versatile compound for research and potential therapeutic applications .

Properties

Molecular Formula

C25H21N3O3S

Molecular Weight

443.5 g/mol

IUPAC Name

(3-amino-6-benzyl-7,8-dihydro-5H-thieno[2,3-b][1,6]naphthyridin-2-yl)-(1,3-benzodioxol-5-yl)methanone

InChI

InChI=1S/C25H21N3O3S/c26-22-18-10-17-13-28(12-15-4-2-1-3-5-15)9-8-19(17)27-25(18)32-24(22)23(29)16-6-7-20-21(11-16)31-14-30-20/h1-7,10-11H,8-9,12-14,26H2

InChI Key

XICANLFJRJHXNX-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=CC3=C(N=C21)SC(=C3N)C(=O)C4=CC5=C(C=C4)OCO5)CC6=CC=CC=C6

Origin of Product

United States

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